- Construction of Stereogenic α,α-Disubstituted Cycloalkanones via 1° Amine Thiourea Dual Catalysis: Experimental Scope and Computational Analyses, Journal of Organic Chemistry, 2016, 81(9), 3629-3637
Cas no 94089-47-1 (Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-)
94089-47-1 structure
Product Name:Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
N.o CAS:94089-47-1
MF:C11H18O3
MW:198.258823871613
CID:804323
PubChem ID:24858284
Update Time:2024-10-26
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
- (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate
- 3-(1-methyl-2-oxo-cyclohexyl)-propionic acid methyl ester
- methyl 3-((1R)-1-methyl-2-oxocyclohexyl)propanoate
- Cyclohexanepropanoic acid, 1-methyl-2-oxo-, methyl ester, (R)- (ZCI)
- Methyl (1R)-1-methyl-2-oxocyclohexanepropanoate (ACI)
- (+)-Methyl 3-(1-methyl-2-oxocyclohexyl)propionate
- (R)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
- methyl 3-[(1R)-1-methyl-2-oxo-cyclohexyl]propanoate
- methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
- AKOS017343538
- (R)-(+)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
- (R)-Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate
- methyl 3-[(1R)-1-methyl-2-oxidanylidene-cyclohexyl]propanoate
- A844807
- 94089-47-1
- 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoic acid methyl ester
- (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate, 99%
- DTXSID20357427
- (R)-(+)-2-(2'-CARBOMETHOXYETHYL)-2-METHYLCYCLOHEXANONE
-
- MDL: MFCD00012177
- Inchi: 1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1
- Chave InChI: XGGLSYONGRFBDO-LLVKDONJSA-N
- SMILES: C([C@]1(CCCCC1=O)C)CC(=O)OC
Propriedades Computadas
- Massa Exacta: 198.12600
- Massa monoisotópica: 198.125594432g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 235
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 1.5
- Superfície polar topológica: 43.4Ų
Propriedades Experimentais
- Cor/Forma: 无可用
- Densidade: 1.056 g/mL at 25 °C(lit.)
- Ponto de ebulição: 70 °C/0.01 mmHg(lit.)
- Ponto de Flash: 华氏:230 °F
摄氏:110 °C - Índice de Refracção: n20/D 1.469(lit.)
- PSA: 43.37000
- LogP: 2.08900
- Actividade Óptica: [α]20/D +37°, c = 3 in ethanol
- Solubilidade: 无可用
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S23-S24/25
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Dados aduaneiros
- CÓDIGO SH:2918300090
- Dados aduaneiros:
中国海关编码:
2918300090概述:
2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302945-250MG |
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- |
94089-47-1 | 99% | 250MG |
¥263.29 | 2022-02-24 |
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ; 48 h, 90 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Concise synthesis of the tricyclic skeleton of crotobarin and crotogoudin via a gold-catalyzed cycloisomerization reaction, Chemical Communications (Cambridge, 2015, 51(5), 889-891
Método de produção 3
Condições de reacção
Referência
- Chiral alicyclic imines and their use, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- The asymmetric Michael reaction using chiral imines under neutral conditions: stereochemical evidences in support of a cyclic transition state, Tetrahedron Letters, 1994, 35(52), 9705-8
Método de produção 5
Condições de reacção
1.1 Catalysts: (-)-1-(1-Naphthyl)ethylamine Solvents: Tetrahydrofuran ; 2 d, 1 GPa, rt
Referência
- Enantioselective Synthesis of Quaternary Carbon Stereogenic Centers through the Primary Amine-Catalyzed Michael Addition Reaction of α-Substituted Cyclic Ketones at High Pressure, European Journal of Organic Chemistry, 2015, 2015(20), 4457-4463
Método de produção 6
Condições de reacção
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ; rt; 46 h, 90 °C
Referência
- Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones, Organic Letters, 2012, 14(12), 3178-3181
Método de produção 7
Condições de reacção
1.1 -
1.2 Reagents: Acetic acid , Water Solvents: Water
1.2 Reagents: Acetic acid , Water Solvents: Water
Referência
- The asymmetric Michael reaction involving chiral imines: use of acrylonitrile as acceptor and subsequent functionalization of the adducts, Tetrahedron: Asymmetry, 1994, 5(9), 1645-8
Método de produção 8
Condições de reacção
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 3.5 h, reflux; reflux → 60 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 5 h, 23 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 5 h, 23 °C
Referência
- Palladium-Catalyzed Decarbonylative Dehydration for the Synthesis of α-Vinyl Carbonyl Compounds and Total Synthesis of (-)-Aspewentins A, B, and C, Angewandte Chemie, 2015, 54(40), 11800-11803
Método de produção 9
Condições de reacção
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
Referência
- Asymmetric synthesis of 6-carbomethoxyethyl-6-methyl-ε-caprolactone, Journal of the Brazilian Chemical Society, 1996, 7(5), 353-355
Método de produção 10
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water
Referência
- Enantioselective synthesis of quaternary carbon centers through Michael-type alkylation of chiral imines, Journal of the American Chemical Society, 1985, 107(1), 273-4
Método de produção 11
Condições de reacção
Referência
- Structure-activity relationships of the truncated norzoanthamines exhibiting collagen protection toward anti-osteoporotic activity, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3455-3464
Método de produção 12
Condições de reacção
Referência
- A short asymmetric synthesis of 4,4-disubstituted-γ-butyrolactones from racemic 2-methylcyclohexanone in multigram scale, Tetrahedron: Asymmetry, 1998, 9(12), 2031-2034
Método de produção 13
Condições de reacção
Referência
- Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes, Journal of Organic Chemistry, 1996, 61(13), 4361-4368
Método de produção 14
Condições de reacção
Referência
- Synthesis of tridensone, a sesquiterpene ketone isolated from the liverwort Bazzania tridens. Structure revision and absolute configuration, Journal of the Chemical Society, 1994, (14), 2039-41
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Raw materials
- (αS)-α-Methyl-N-(2-methylcyclohexylidene)benzenemethanamine
- α-Methyl-N-(2-methylcyclohexylidene)benzenemethanamine
- 2-Methylcyclohexanone
- Cyclohexanepropanoic acid, 1-methyl-2-[(1-phenylethyl)imino]-, methyl ester, [S-(R*,S*)]-
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Preparation Products
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Literatura Relacionada
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
94089-47-1 (Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-) Produtos relacionados
- 6297-22-9(methyl 4-oxocyclohexane-1-carboxylate)
- 13672-64-5(Methyl 2-(2-oxocyclohexyl)acetate)
- 13148-83-9(Methyl 3-oxocyclohexanecarboxylate)
- 24731-17-7(Ethyl 2-(2-oxocyclohexyl)acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel